3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid, also known as ACPA, is a chemical compound that has attracted significant attention from the scientific community in recent years. ACPA has been found to possess a range of potential therapeutic applications, particularly in the field of neuroscience. In
Wirkmechanismus
The mechanism of action of 3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves its interaction with the CB1 receptor. This compound acts as a selective agonist for this receptor, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of a range of physiological processes, including the release of neurotransmitters and the regulation of ion channels.
Biochemical and Physiological Effects
Research has shown that this compound has a range of biochemical and physiological effects. These include the modulation of pain sensation, appetite regulation, and mood. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has also shown that this compound can modulate the release of neurotransmitters, such as dopamine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has a number of advantages for use in lab experiments. It is a selective agonist for the CB1 receptor, which allows for the precise modulation of this receptor. This compound is also relatively stable and can be easily synthesized. However, there are some limitations to the use of this compound in lab experiments. For example, its effects may be influenced by other factors, such as the presence of other cannabinoids or neurotransmitters.
Zukünftige Richtungen
There are a number of future directions for research on 3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid. These include the development of more selective agonists for the CB1 receptor, as well as the exploration of this compound's potential applications in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, research is needed to explore the potential side effects of this compound and its safety for use in humans.
Synthesemethoden
The synthesis of 3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2-bromoacetophenone with hydrazine hydrate to form 2-phenylhydrazine. This is then reacted with ethyl acetoacetate to form 2-phenyl-3-oxobutanoic acid ethyl ester. The final step involves the reaction of this compound with thiosemicarbazide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has been found to have a range of potential therapeutic applications, particularly in the field of neuroscience. Research has shown that this compound can act as a selective agonist for the cannabinoid receptor type 1 (CB1), which is involved in a range of physiological processes, including pain sensation, appetite regulation, and mood. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[1-(carbamothioylamino)-5-phenylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c15-14(20)16-17-11(7-9-13(18)19)6-8-12(17)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,18,19)(H3,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDFZWZGRAXZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2NC(=S)N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.